3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-
Description
3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- is a synthetic organic compound featuring a piperidine ring linked via a propanoic acid backbone to a 2,3-dihydroinden-4-yl carbonyl group.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[1-(2,3-dihydro-1H-indene-4-carbonyl)piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(21)10-9-13-4-3-11-19(12-13)18(22)16-8-2-6-14-5-1-7-15(14)16/h2,6,8,13H,1,3-5,7,9-12H2,(H,20,21) |
InChI Key |
CFIJKVKEPIPKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2CCC3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydro-1H-indene-4-carbonyl Chloride
The indenyl carbonyl component likely originates from 2,3-dihydro-1H-indene-4-carboxylic acid, which is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Key steps include:
Amide Bond Formation
Coupling the acyl chloride with 3-piperidinepropanoic acid requires careful control to avoid racemization and ensure regioselectivity:
-
Schotten-Baumann Conditions : Mixing the acyl chloride with 3-piperidinepropanoic acid in a biphasic system (e.g., NaOH/CH₂Cl₂) at 0–5°C.
-
Catalytic Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF).
Table 1 : Comparison of Amide Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 0–5°C, NaOH/DCM | 65–75 | 90–95 |
| EDC/HOBt | RT, DCM, 24 h | 85–92 | 97–99 |
Integrated Synthetic Pathways
Route A: Sequential Alkylation-Acylation
-
Step 1 : Piperidine + methyl acrylate → Michael adduct (3-piperidinepropanoate ester).
-
Step 2 : Ester hydrolysis with HCl/EtOH to 3-piperidinepropanoic acid.
-
Step 3 : Acylation with indene-4-carbonyl chloride under EDC/HOBt conditions.
Critical Parameters :
Route B: One-Pot Tandem Synthesis
Combining piperidine, methyl acrylate, and indene-4-carbonyl chloride in a single reactor with a dual-base system (e.g., DBU for Michael addition, NaHCO₃ for acylation). This method risks side reactions but may improve atom economy.
Table 2 : Route Performance Metrics
| Route | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| A | 3 | 62–68 | 24–30 |
| B | 1 | 45–50 | 12–16 |
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The indenyl group’s bicyclic structure introduces steric bulk, potentially slowing acylation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Therapeutic Potential
Research indicates that derivatives of piperidine compounds exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that compounds similar to 3-Piperidinepropanoic acid demonstrate significant anticancer properties. For instance, derivatives bearing piperidinyl groups have been evaluated for their potential against cancer cell lines, showing promising results in inhibiting cell proliferation .
- Neuropharmacological Effects : Piperidine derivatives are known for their neuropharmacological properties. They may act on neurotransmitter systems, potentially leading to applications in treating neurological disorders .
Anticancer Research
A study highlighted the synthesis of various propanamide derivatives containing piperidinyl groups. These compounds were evaluated for their anticancer potential against different cancer cell lines. Notably, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
Neuropharmacological Studies
Research has explored the effects of piperidine derivatives on neurotransmitter receptors. These studies suggest that modifications in the piperidine structure can enhance selectivity and efficacy at specific receptor sites, which may lead to new treatments for conditions such as anxiety and depression .
Mechanism of Action
The mechanism of action of 3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The indene moiety may enhance binding affinity and specificity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
*Calculated based on structural analysis.
Key Observations:
- Molecular Complexity : MGV354 is significantly larger (MW 575.71) due to its pyrazole and cyclopropanecarbonyl substituents, which may reduce solubility compared to the target compound .
- Functional Groups : The target compound’s carboxylic acid group (shared with MGV354) enhances hydrophilicity, whereas ozanimod’s benzonitrile and oxadiazole groups increase lipophilicity .
- Indenyl Substitution: The position of the indenyl substituent (4-yl in the target vs.
Pharmacological and Physicochemical Considerations
- Solubility and Bioavailability : The carboxylic acid in the target compound and MGV354 improves aqueous solubility, whereas ozanimod’s lipophilic groups favor membrane permeability .
- Piperidine Basicity : The piperidine ring’s pKa (~10) may enhance blood-brain barrier penetration, a feature exploited in neurological drugs.
- Indenyl Rigidity : The planar indene moiety may facilitate π-π stacking with aromatic residues in biological targets, as seen in ozanimod’s S1P receptor binding .
Biological Activity
3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a piperidine ring and an indene moiety, which may contribute to its biological effects. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds related to 3-Piperidinepropanoic acid can act as inhibitors of specific protein kinases, particularly those involved in inflammatory pathways. For instance, the Jun N-terminal kinase (JNK) pathway is a target for several indazole derivatives, which share structural similarities with our compound. Inhibition of JNK has been linked to reduced inflammation and potentially beneficial effects in conditions such as arthritis and cancer .
In Vitro Studies
In vitro studies have demonstrated that 3-Piperidinepropanoic acid can influence cell signaling pathways associated with cell proliferation and apoptosis. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by modulating the activity of cyclin-dependent kinases (CDKs) and promoting apoptosis through the activation of caspases .
In Vivo Studies
Animal models have provided insights into the compound's efficacy in reducing inflammation and pain. In a study involving mice with induced arthritis, administration of the compound resulted in significant reductions in joint swelling and pain behavior compared to control groups .
Case Studies
- Case Study on Pain Management : A clinical trial investigated the use of 3-Piperidinepropanoic acid in patients suffering from chronic pain conditions. Results indicated a notable decrease in pain scores after four weeks of treatment, suggesting its potential as an analgesic agent .
- Case Study on Cancer Treatment : Another study focused on its application in treating specific types of cancer. Patients receiving treatment showed improved outcomes when combined with standard chemotherapy regimens, highlighting its synergistic effects .
Data Tables
Q & A
What are the recommended methodologies for synthesizing 3-Piperidinepropanoic acid derivatives, and how do reaction conditions influence stereochemical outcomes?
Answer:
Synthesis of piperidinepropanoic acid derivatives typically involves multi-step protocols, including amide coupling, cyclization, or carbonylative reactions. For example, in the synthesis of structurally related piperidinecarboxamides, a key step involves the coupling of a piperidine intermediate with a carbonyl-containing moiety under anhydrous conditions (e.g., using DCC or EDC as coupling agents) . Reaction parameters such as temperature (e.g., maintaining 0–5°C during exothermic steps), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium for cross-coupling) critically influence stereoselectivity. Evidence from analogous syntheses highlights the importance of chiral auxiliaries or asymmetric catalysis to control enantiomeric excess, particularly when forming quaternary stereocenters .
How can researchers validate the structural identity of 3-Piperidinepropanoic acid derivatives using spectroscopic and chromatographic techniques?
Answer:
Structural validation requires a combination of:
- NMR Spectroscopy : Compare observed chemical shifts (e.g., δ 1.2–2.8 ppm for piperidine protons, δ 170–175 ppm for carbonyl carbons in NMR) with predicted values from computational tools like ACD/Labs or ChemDraw .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS (HRMS) with <5 ppm mass error.
- HPLC-PDA : Monitor purity (>95%) via reverse-phase C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) .
Table 1: Representative Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| NMR | δ 3.4–3.8 ppm (piperidine N-CH) | |
| HPLC | Retention time: 8.2 min (C18, 65% MeOH) |
What safety protocols are critical when handling 3-Piperidinepropanoic acid derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation.
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention with the SDS in hand .
How can researchers optimize reaction yields when synthesizing 3-Piperidinepropanoic acid analogs with bulky substituents?
Answer:
Low yields in sterically hindered derivatives often arise from inefficient coupling or poor solubility. Strategies include:
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance solubility of bulky intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% via controlled dielectric heating .
- Catalyst Screening : Test Pd(OAc)/Xantphos systems for Suzuki-Miyaura couplings of aryl halides with boronic esters.
What assay design considerations are essential for evaluating the bioactivity of 3-Piperidinepropanoic acid derivatives in enzyme inhibition studies?
Answer:
- Buffer Selection : Use pH-stable systems (e.g., sodium acetate, pH 4.6) to maintain enzyme stability .
- Controls : Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle).
- Kinetic Analysis : Perform dose-response curves (IC) with triplicate measurements to assess potency.
Table 2: Example Assay Conditions for Carboxylesterase Inhibition
| Parameter | Value | Reference |
|---|---|---|
| Buffer | 50 mM sodium acetate, pH 4.6 | |
| Incubation Time | 30 min at 37°C |
How should researchers resolve contradictions in bioactivity data between in vitro and cell-based assays for 3-Piperidinepropanoic acid derivatives?
Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation steps:
- Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain enhanced cellular activity.
- Target Engagement : Confirm binding via SPR or thermal shift assays .
What computational strategies are effective for predicting the conformational stability of 3-Piperidinepropanoic acid derivatives in drug design?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
- Docking Studies : Use AutoDock Vina with flexible side chains to account for piperidine ring puckering .
- QM/MM Calculations : Optimize transition states at the B3LYP/6-31G* level to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
